molecular formula C11H14FNO2 B12282079 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoroethanamine

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoroethanamine

Cat. No.: B12282079
M. Wt: 211.23 g/mol
InChI Key: NHHQHHZYQRXPKM-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoroethan-1-amine is a chemical compound that features a benzodioxepin ring system fused with a fluoroethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoroethan-1-amine typically involves the following steps:

    Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol and an epoxide.

    Introduction of the Fluoroethanamine Moiety: The fluoroethanamine group can be introduced via nucleophilic substitution reactions using fluoroethanol and an amine precursor.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoroethanamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluoroethanamine derivatives.

Scientific Research Applications

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoroethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoroethan-1-amine is unique due to the presence of both a benzodioxepin ring and a fluoroethanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoroethanamine

InChI

InChI=1S/C11H14FNO2/c12-7-9(13)8-2-3-10-11(6-8)15-5-1-4-14-10/h2-3,6,9H,1,4-5,7,13H2

InChI Key

NHHQHHZYQRXPKM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(CF)N)OC1

Origin of Product

United States

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